Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime

Bioinorganic chemistry DNA interaction Metallodrug design

Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime (IUPAC: 4-[(E)-N-hydroxy-C-phenylcarbonimidoyl]benzene-1,3-diol; molecular formula C13H11NO3; exact mass 229.0739 g/mol), also referred to in the primary literature as 2,4-dihydroxybenzophenone oxime (DBO or DBPO), is a benzophenone-derived ketoxime bearing two hydroxyl groups at the 2- and 4-positions of one aromatic ring. It is synthesized via condensation of 2,4-dihydroxybenzophenone (CAS 131-56-6) with hydroxylamine.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
Cat. No. B12189826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, (2,4-dihydroxyphenyl)phenyl-, oxime
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NO)C2=C(C=C(C=C2)O)O
InChIInChI=1S/C13H11NO3/c15-10-6-7-11(12(16)8-10)13(14-17)9-4-2-1-3-5-9/h1-8,15-17H/b14-13+
InChIKeyRQMFMNVYRBQXKO-BUHFOSPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime (DBO): Chemical Identity, Supplier Landscape, and Research Provenance


Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime (IUPAC: 4-[(E)-N-hydroxy-C-phenylcarbonimidoyl]benzene-1,3-diol; molecular formula C13H11NO3; exact mass 229.0739 g/mol), also referred to in the primary literature as 2,4-dihydroxybenzophenone oxime (DBO or DBPO), is a benzophenone-derived ketoxime bearing two hydroxyl groups at the 2- and 4-positions of one aromatic ring . It is synthesized via condensation of 2,4-dihydroxybenzophenone (CAS 131-56-6) with hydroxylamine [1]. The compound functions as a primary ligand for transition metal complexes—particularly Cu(II) and Ni(II)—that have been investigated for DNA binding and nuclease activity [1][2]. It also serves as a precursor to dihydroxybenzanilides via thermal Beckmann rearrangement [3].

Why Generic Benzophenone Oxime Substitution Fails: Structural Determinants of Differential Chelation, DNA Binding, and Redox Behavior in 2,4-Dihydroxybenzophenone Oxime


Substituting 2,4-dihydroxybenzophenone oxime with generic benzophenone oxime or mono-hydroxy analogs is not functionally equivalent for applications requiring metal coordination or DNA-targeted activity. The 2,4-dihydroxy substitution pattern establishes a distinct electronic environment that modifies both the oxime nitrogen basicity and the phenolic oxygen donor capacity, directly affecting metal complex geometry, DNA binding affinity, and electrochemical reduction potential [1][2]. In direct comparative studies, Ni(II) complexes of DBPO exhibit nearly double the DNA-binding hyperchromicity (11.8%) compared to their 2,4-dihydroxyacetophenone oxime (DAPO) counterparts (6.5%), demonstrating that the benzophenone scaffold—and not merely the catechol-like hydroxyl arrangement—is critical for intercalative DNA interaction [1]. Furthermore, the compound undergoes a distinctive two-wave electrochemical reduction at pH < 3.0 that is not observed for simpler benzophenone oximes, a consequence of imine intermediate formation uniquely stabilized by the 2,4-dihydroxy substitution [3].

Quantitative Differentiation Evidence for Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime: Head-to-Head and Cross-Study Comparison Data


DNA Binding Hyperchromicity: Ni(DBPO)₂Py₂ vs. Ni(DAPO)₂Py₂ — 81% Greater Hyperchromic Response with the Benzophenone Oxime Ligand

In a direct head-to-head comparison within the same study, the nickel(II) mixed ligand complex of 2,4-dihydroxybenzophenone oxime (DBPO) bearing pyridine as a secondary ligand, Ni(DBPO)₂Py₂, exhibited a hyperchromicity of 11.8% upon titration with calf thymus (CT) DNA, compared to only 6.5% for the analogous complex of 2,4-dihydroxyacetophenone oxime (DAPO), Ni(DAPO)₂Py₂ [1]. The imidazole adducts showed a similar trend with Ni(DBPO)₂Im₂ exhibiting higher hyperchromicity than Ni(DAPO)₂Im₂. The binding constants for the parent nickel complexes were in the order of 10⁶ M⁻¹, indicating strong DNA affinity [1]. This demonstrates that replacing the methyl group (in DAPO) with a phenyl group (in DBPO) substantially enhances the DNA intercalative binding capacity of the resulting metal complex.

Bioinorganic chemistry DNA interaction Metallodrug design

Copper(II) Complex DNA Binding Affinity: 2,4-Dihydroxybenzophenone Oxime (DBO) vs. Resacetophenone Oxime (RPO) — Comparable High-Affinity Binders with Differential Cleavage Mechanisms

Mixed ligand copper(II) complexes using DBO as the primary ligand—specifically Cu(DBO)₂Py₂—demonstrated apparent DNA binding constants in the range of 10⁴–10⁵ M⁻¹, comparable to complexes of resacetophenone oxime (RPO), Cu(RPO)₂Py₂ and Cu(RPO)₂Im₂ [1]. All three complex types were characterized as avid CT DNA binders with a partial intercalative binding mode. However, the DBO-based complex Cu(DBO)₂Py₂ exhibited distinct nucleolytic cleavage behavior: cleavage proceeded via both hydrolytic and oxidative pathways, with the oxidative pathway dominating and discernible inhibition in the presence of the hydroxyl radical scavenger DMSO and singlet oxygen quencher azide ion [1]. This dual-pathway cleavage mechanism, coupled with the higher lipophilicity imparted by the benzophenone scaffold, differentiates DBO complexes from RPO analogs for applications requiring tunable DNA damage chemistry.

Chemical nuclease Copper complexes DNA cleavage

Electrochemical Reduction Signature: Two-Wave Separation Unique to 2,4-Dihydroxybenzophenone Oxime at pH < 3.0

2,4-Dihydroxybenzophenone oxime exhibits a distinctive two-wave polarographic/voltammetric reduction behavior in acidic media (pH < 3.0), where the four-electron reduction process separates into two discrete two-electron waves [1][2]. This separation, first reported by Lund and subsequently elaborated by Baymak et al., is attributed to the formation of a stable protonated imine intermediate that is reduced at a more negative potential than the initial oxime reduction [2]. The pKa of this imine intermediate is influenced by the 2,4-dihydroxy substitution pattern, which stabilizes the protonated imine form through intramolecular hydrogen bonding [2]. In contrast, benzophenone oxime and 4-substituted benzophenone oximes lacking the 2-hydroxy group do not exhibit comparable wave separation under identical conditions [2].

Electroanalysis Oxime reduction Imine intermediate

Mass Spectrometric Differentiation: Diagnostic PhCNO Loss Fragment Unique to the 2,4-Dihydroxybenzophenone Oxime Scaffold

Under electron impact (EI) ionization conditions, 2,4-dihydroxybenzophenone oxime undergoes a characteristic fragmentation pathway involving the consecutive or concerted loss of OH·, H₂O, NHOH·, and—most diagnostically—PhCNO (benzonitrile oxide) [1]. The loss of PhCNO (103 Da) is a scaffold-specific fragmentation that unambiguously identifies the benzophenone oxime framework with hydroxyl substitution on the non-phenyl-bearing ring [1]. This fragmentation pattern, which involves novel hydrogen and skeletal migrations, is distinct from that of 2,4-dihydroxyacetophenone oxime (which loses CH₃CNO instead) and from mono-hydroxybenzophenone oximes (which show different relative abundances of OH· and H₂O losses) [1].

Analytical chemistry Mass spectrometry Structural elucidation

Thermal Rearrangement Selectivity: Exclusive Conversion to 2,4-Dihydroxybenzanilide via Beckmann Rearrangement — A Differentiated Synthetic Intermediate

According to patent CA2007806A1, dihydroxybenzophenone oximes—including specifically the 2,4-dihydroxy isomer—undergo thermal rearrangement to yield the corresponding dihydroxybenzanilides in a process that proceeds via the Beckmann mechanism [1]. This rearrangement is conducted by heating the oxime in the presence of an acid catalyst or via direct thermolysis, and the patent explicitly claims this transformation as a preparative method for dihydroxybenzanilides [1]. The 2,4-dihydroxy substitution pattern influences the regioselectivity of the rearrangement: the hydroxyl group at the 2-position can participate in intramolecular hydrogen bonding with the oxime nitrogen, potentially affecting the migration aptitude of the aryl groups [1]. In contrast, 4,4'-dihydroxybenzophenone oxime yields the symmetrical 4,4'-dihydroxybenzanilide, and mono-hydroxy analogs produce mixtures of regioisomers [1].

Synthetic chemistry Beckmann rearrangement Benzanilide synthesis

Optimal Research and Industrial Application Scenarios for Methanone, (2,4-dihydroxyphenyl)phenyl-, oxime


Design of DNA-Targeted Nickel(II) Chemical Nucleases with Enhanced Intercalative Binding

Based on the 81.5% greater DNA binding hyperchromicity of Ni(DBPO)₂Py₂ (11.8%) versus Ni(DAPO)₂Py₂ (6.5%) [1], researchers developing sequence-selective chemical nucleases should prioritize the DBPO ligand scaffold. The benzophenone-derived oxime provides stronger DNA intercalation, which correlates with enhanced nuclease activity in the presence of oxidizing cofactors such as H₂O₂. This application is directly supported by the pBR322 plasmid DNA cleavage data demonstrating oxidative cleavage dominance for DBPO-based complexes [1][2].

Electroanalytical Detection and Quality Control of 2,4-Dihydroxybenzophenone Oxime in Synthetic Workflows

The distinctive two-wave reduction signature at pH < 3.0—a consequence of imine intermediate stabilization unique to the 2,4-dihydroxy-substituted benzophenone oxime [3]—enables differential pulse voltammetry or polarography-based quantification of this compound in the presence of other benzophenone oximes. Quality control laboratories can exploit this electrochemical fingerprint to verify identity and purity without chromatographic separation, reducing analytical turnaround time in batch release testing.

GC-MS Confirmation of 2,4-Dihydroxybenzophenone Oxime Identity via Diagnostic PhCNO Fragment

The scaffold-specific loss of PhCNO (m/z 103) under EI mass spectrometry provides a definitive confirmatory marker for 2,4-dihydroxybenzophenone oxime, distinguishing it from isomeric dihydroxybenzophenone oximes (e.g., 2,2'-, 2,5-, or 4,4'-isomers) and from acetophenone-derived oximes [4]. Analytical laboratories should incorporate this diagnostic ion into selected ion monitoring (SIM) methods for reaction monitoring and final product certification.

Synthesis of Unsymmetrical 2,4-Dihydroxybenzanilides via Thermal Beckmann Rearrangement

For medicinal chemistry programs requiring unsymmetrical dihydroxybenzanilide building blocks, 2,4-dihydroxybenzophenone oxime offers a regiochemically defined entry point via thermal Beckmann rearrangement [5]. The intramolecular hydrogen bonding between the 2-OH and the oxime nitrogen may influence migration selectivity, potentially providing higher isomeric purity in the benzanilide product compared to rearrangement of mono-hydroxy or non-hydroxy benzophenone oximes.

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